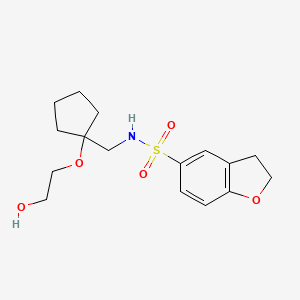

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a cyclopentylmethyl group substituted with a hydroxyethoxy chain. The hydroxyethoxy moiety likely enhances hydrophilicity, improving solubility compared to non-polar analogues .

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c18-8-10-22-16(6-1-2-7-16)12-17-23(19,20)14-3-4-15-13(11-14)5-9-21-15/h3-4,11,17-18H,1-2,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIQFNYVYXOEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and diuretic effects. The presence of the benzofuran moiety and the cyclopentyl substituent suggests potential interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds often inhibit key enzymes involved in metabolic pathways critical for cell proliferation.

- Receptor Modulation : The structural features may allow for interaction with various receptors, potentially influencing signaling pathways related to cell growth and survival.

- DNA Interaction : Some benzofuran derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of COX-2 | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antitumor Effects

A study investigating structurally similar sulfonamide derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines. These findings suggest that this compound may also exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Case Study: Anti-inflammatory Mechanisms

In a comparative analysis involving other benzofuran derivatives, researchers observed that these compounds effectively reduced inflammation in animal models by modulating cytokine levels. Future studies should assess whether this compound shares these anti-inflammatory properties.

Comparison with Similar Compounds

Core Structural Features

Target Compound :

- Core : 2,3-Dihydrobenzofuran (partially saturated benzofuran).

- Key Substituents :

- Sulfonamide group at position 5.

- Cyclopentylmethyl group with 2-hydroxyethoxy substitution.

Analogues: 1. 2-((Difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide (CAS 1788842-80-7): - Core: 2,3-Dihydrobenzofuran. - Key Substituents: - Difluoromethyl sulfonyl group (electron-withdrawing). - Benzamide linkage instead of sulfonamide. - Molecular Weight: 397.4 g/mol . The difluoromethyl sulfonyl group may enhance metabolic stability but decrease solubility.

N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide (Asian J. Chem., 2013):

- Core : Simple benzene ring.

- Key Substituents :

- Chloro and methoxy groups on the aryl ring. Simpler structure may limit target specificity .

Cyclopentylcarboxamido Derivatives (EP00342850):

- Core : Cyclopentane.

- Key Substituents :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.